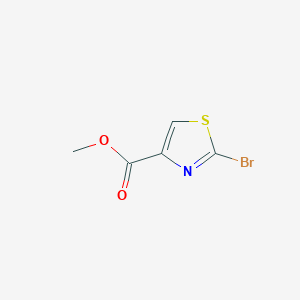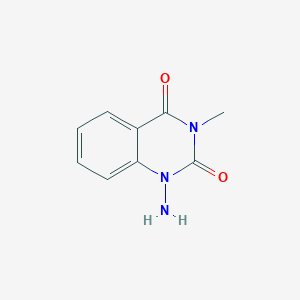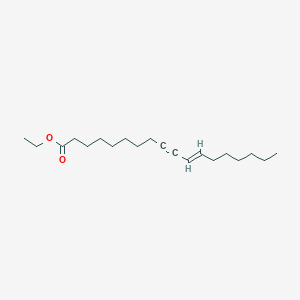
Ethyl ximenynate
Overview
Description
Ethyl ximenynate is a semisynthetic fluid oil obtained from the esterification of ximeninic acid, a long-chain fatty acid with a double and triple bond (11-octadecen-9-ynoic acid), purified from the plant Olax dissitiflora . This compound is known for its applications in the cosmetic industry, particularly for its efficacy in treating dark circles under the eyes and other skin aging issues .
Mechanism of Action
Target of Action
Ethyl ximenynate, also known as Ethyl santalbate, primarily targets the microcirculation system in the human body . It acts on the smooth muscles of arterioles and influences the synthesis of polyunsaturated fatty acids . This compound is particularly effective in improving blood flow in superficial vessels .
Mode of Action
This compound interacts with its targets by modulating microcirculation . It stimulates the smooth muscles of arterioles, leading to an increase in local blood perfusion . This compound is encapsulated into lipophilic vesicles constituted by lecithin, which ensures better delivery of the active ingredient .
Biochemical Pathways
By decreasing this metabolism, it prevents the cause of edema and the release of COX .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. When incorporated into an oil-in-water (O/W) nanoemulsion, the compound’s skin permeation profiles can be significantly influenced . This nanoemulsion improves the permeation profiles of apolar active ingredients like this compound, enhancing its bioavailability .
Result of Action
The primary result of this compound’s action is the improvement of skin microcirculation and capillary resistance and vascular tone in the eye area . This leads to a general mitigation of skin imperfections and blemishes of skin aging on the eye profile . It has been shown to be effective in the prevention of dark circles under the eyes and blemishes of skin aging on the eye profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, the compound can be easily hydrolyzed . It’s also easily oxidized . Furthermore, the formulative environment, such as being incorporated into a nanoemulsion, can significantly influence the compound’s action .
Biochemical Analysis
Cellular Effects
Ethyl Ximenynate has been found to have effects on various types of cells and cellular processes. For instance, it has been used in cosmetic treatments for the prevention of dark circles under the eyes and blemishes of skin aging on the eye profile . It has also been described as a microcirculation improver .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that the compound can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can influence the localization or accumulation of other molecules within cells .
Subcellular Localization
It is known that the compound can influence the activity or function of other molecules within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ximenynate is synthesized through the esterification of ximeninic acid. The process involves the reaction of ximeninic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-pressure homogenization techniques. This method ensures the encapsulation of this compound into lipophilic vesicles constituted by lecithin, enhancing its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Ethyl ximenynate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
Ethyl ximenynate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and microcirculation.
Medicine: Explored for its potential therapeutic effects in treating skin conditions and improving blood flow.
Industry: Utilized in the formulation of cosmetic products, particularly for its anti-aging and decongestant properties
Comparison with Similar Compounds
Ethyl ximenynate can be compared with other similar compounds, such as:
Ethyl linoleate: Known for its moisturizing and anti-inflammatory properties.
Ethyl oleate: Used as a skin conditioning agent and emollient.
Ethyl palmitate: Commonly used in cosmetics for its skin-smoothing effects.
Uniqueness: this compound is unique due to its dual action of enhancing microcirculation and preventing inflammation, making it particularly effective in cosmetic applications for treating dark circles and skin aging .
Properties
IUPAC Name |
ethyl (E)-octadec-11-en-9-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULRCDYZOWVKE-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166675 | |
| Record name | Ethyl ximenynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159534-89-1 | |
| Record name | Ethyl ximenynate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ximenynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL XIMENYNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hepta[5][5]circulene](/img/structure/B71050.png)

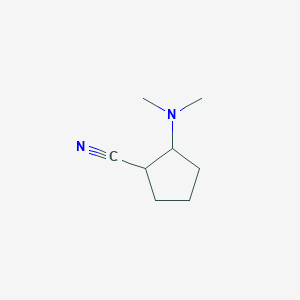
![5-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B71059.png)
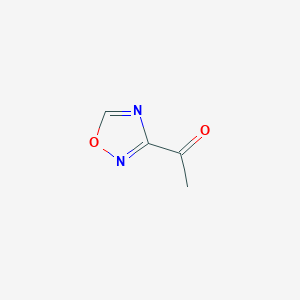
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
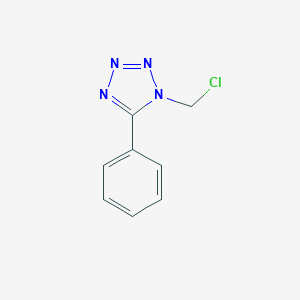
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
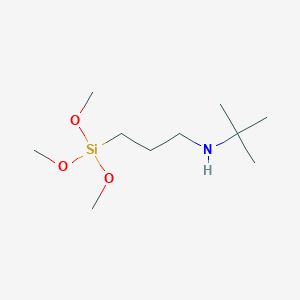
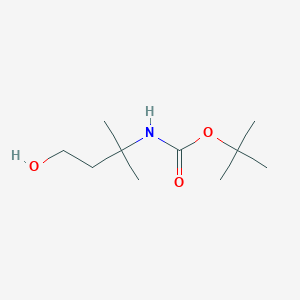
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
